Dicyclopropyl ketoxime

Description

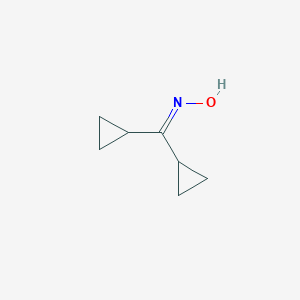

Structure

3D Structure

Properties

IUPAC Name |

N-(dicyclopropylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c9-8-7(5-1-2-5)6-3-4-6/h5-6,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVSLBGUEKOQEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=NO)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162973 | |

| Record name | Cyclopropyl ketone, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1453-52-7 | |

| Record name | Methanone, dicyclopropyl-, oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1453-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicyclopropylmethanone oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001453527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropyl ketone, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicyclopropyl ketone oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICYCLOPROPYLMETHANONE OXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG0LD01T90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Advanced Synthetic Methodologies for Dicyclopropyl Ketoxime and Analogues

Precursor-Based Synthesis of Dicyclopropyl Ketoxime

The foundational synthesis of this compound relies on well-established chemical principles, primarily utilizing dicyclopropylmethanone as the direct precursor. This approach is characterized by its efficiency and directness in forming the core oxime structure.

This compound, also identified as dicyclopropylmethanone oxime, is most commonly synthesized from its corresponding ketone, dicyclopropylmethanone. nist.govnih.gov The principal synthetic route involves a condensation reaction between dicyclopropylmethanone and hydroxylamine (B1172632) (NH₂OH). wikipedia.orgbyjus.com This reaction is a standard and widely adopted method for the preparation of ketoximes from ketones. wikipedia.org The process typically involves combining the ketone with hydroxylamine or one of its salts, often in a weakly acidic environment to facilitate the reaction, which culminates in the formation of the this compound and a molecule of water. byjus.com

The formation of an oxime from a ketone is a classic example of a condensation reaction, which proceeds through a nucleophilic addition-elimination mechanism. wikipedia.orgyoutube.com The synthesis is strategically approached to optimize yield and purity.

The key steps in the mechanism are as follows:

Nucleophilic Attack: The nitrogen atom of hydroxylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of dicyclopropylmethanone. youtube.com This breaks the pi bond of the carbonyl group, and the electrons are pushed to the oxygen atom.

Tetrahedral Intermediate Formation: This initial attack results in the formation of a tetrahedral intermediate, a species in which the former carbonyl carbon is sp³ hybridized and bonded to both the hydroxylamine moiety and a negatively charged oxygen. youtube.com

Proton Transfer: An intramolecular or intermolecular proton transfer occurs. The negatively charged oxygen is protonated, often by abstracting a proton from the nitrogen atom, to form a hydroxyl group. This step neutralizes the intermediate. youtube.com

Dehydration: The intermediate, now a carbinolamine derivative, is protonated on one of the hydroxyl groups under weakly acidic conditions, turning it into a good leaving group (water). The lone pair of electrons on the nitrogen atom then forms a double bond with the carbon, expelling the water molecule. youtube.com

Final Product: Deprotonation of the nitrogen atom yields the final, stable this compound product. youtube.com

This strategic sequence ensures the efficient conversion of the ketone into the desired oxime.

Synthesis of Chemically Modified this compound Derivatives

Beyond the synthesis of the parent compound, significant research has focused on the chemical modification of this compound to produce a variety of derivatives with tailored properties. These modifications involve selective functionalization at the oxygen and nitrogen atoms, stereoselective synthesis of analogues, and the preparation of diverse functionalized entities.

The oxime functional group offers both oxygen and nitrogen atoms as sites for further chemical modification. Selective functionalization at these sites allows for the creation of a wide array of derivatives.

O-Functionalization: The oxygen atom of the oxime is a common site for derivatization. For instance, enantiomers of O-[3-(tert-butylamino)-2-hydroxypropyl] dicyclopropyl ketone oxime have been prepared, demonstrating a specific and significant O-functionalization strategy. drugbank.com Another versatile approach involves the formation of O-acetyl oximes. These serve as effective directing groups in palladium-catalyzed C-H functionalization reactions and can be readily transformed or removed after the desired reaction, highlighting their utility as versatile synthetic intermediates. nih.gov The O-acetyl group is robust enough to withstand the C-H activation conditions but can be easily cleaved, for example, through methanolysis catalyzed by potassium carbonate, to yield the corresponding oxime. nih.gov

N-Functionalization: While O-functionalization is more common, N-functionalization strategies also exist, often explored in the context of creating low molecular weight prodrugs through regioselective acylation. acs.org

While this compound itself does not exhibit E/Z isomerism due to the two identical cyclopropyl (B3062369) groups attached to the sp² carbon, its unsymmetrical analogues can exist as geometric stereoisomers. wikipedia.org The stereoselective synthesis of these analogues is crucial as different isomers can possess distinct biological activities or chemical properties. google.com

A significant challenge in oxime synthesis is controlling the E/Z isomer ratio, which is often under thermodynamic control. thieme.de Advanced methodologies have been developed to overcome this and produce single, pure isomers.

| Methodology | Description | Example Application | Reference |

| Isomer Enrichment via Acid Treatment | A mixture of E/Z isomers is dissolved in an organic solvent and treated with a protic or Lewis acid under anhydrous conditions. This selectively precipitates one isomer as an immonium complex, which can then be neutralized to yield the pure E isomer (>98%). | A 70:30 E/Z mixture of p-chlorophenyl cyclopropyl ketoxime was converted to >98% pure E isomer. | google.com |

| Stereospecific 1,4-Metallate Shift | This modern approach enables a stereoconvergent synthesis of single-geometry ketoximes. It involves the reaction of oxime chlorides with arylboronic acids, facilitated by a stereospecific 1,4-metallate rearrangement. | This strategy allows for the synthesis of thermodynamically disfavored Z-isomers of aryl alkyl oximes under mild conditions. | thieme.deresearchgate.net |

These methods provide powerful tools for accessing stereochemically pure oxime analogues for various applications.

The this compound scaffold can be elaborated into a diverse range of functionalized molecules through various synthetic transformations. These methods leverage the reactivity of the oxime group or its derivatives to introduce new functionalities.

One advanced strategy involves the use of cycloketone oxime esters as precursors for cyanoalkyl radicals. nih.gov Under visible-light-induced conditions, these oxime esters can undergo C-C bond cleavage to generate radicals that participate in multicomponent cascade reactions, leading to the synthesis of complex molecules like cyanoalkylsulfonylated quinolines. nih.gov

Furthermore, functionalized O-acetyl oxime derivatives serve as versatile platforms for creating diverse molecular structures. nih.gov Following a directed C-H functionalization reaction, the resulting product can be converted into a variety of useful compounds. For example, an ortho-acetoxylated O-acetyl oxime can be transformed into:

A β-hydroxy ketone through alcoholysis of both acetate (B1210297) groups followed by removal of the oxime. nih.gov

An oxazoline via a Beckmann rearrangement and subsequent intramolecular condensation. nih.gov

An amino phenol through reduction of the oxime and other functional groups. nih.gov

The synthesis of specific biologically active derivatives, such as the chiral propanolamine (B44665) derivatives of this compound with beta-adrenergic blocking properties, further illustrates the preparation of highly functionalized and valuable oxime entities. drugbank.com

Emerging Synthetic Methodologies Utilizing Oxime Chemistry

Oxime click chemistry has emerged as a powerful and versatile tool in polymer science and material synthesis. rsc.orgrsc.org This methodology is part of the "click chemistry" paradigm, which favors reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. rsc.org The core of oxime click chemistry is the condensation reaction between a carbonyl compound, such as a ketone or an aldehyde, and a hydroxylamine or an aminooxy-functionalized molecule to form a stable oxime bond. nih.gov This reaction is highly efficient, chemoselective, and produces only water as a byproduct, making it an attractive option for environmentally friendly polymer synthesis. rsc.orgrsc.org

The resulting oxime linkage is noted for its hydrolytic stability, particularly at physiological pH, when compared to corresponding imine or hydrazone bonds. rsc.orgresearchgate.net This stability is crucial for the development of robust materials for biomedical applications. rsc.org A key feature of oxime chemistry is its dynamic covalent nature. nih.govrsc.org Under specific conditions, such as changes in acidity or temperature, the oxime bond can be reversible, allowing for the creation of dynamic materials that can adapt, self-heal, or be reprocessed. nih.govrsc.orgpku.edu.cn

Research Findings in Polymer Synthesis

The high efficiency of oxime formation facilitates the synthesis of high molecular weight polymers through step-growth polymerization. rsc.org Research has demonstrated the capability of this method for extremely rapid polymerization. For instance, highly efficient oxime reactions have been used to synthesize polymers with molecular weights of up to 35 kDa in just five minutes at 60°C. researchgate.net This rapid formation under benign conditions highlights the potential of oxime chemistry as a versatile tool for step-growth polymer synthesis. researchgate.net

The versatility of this approach allows for the incorporation of various functional monomers, enabling the creation of polymers with tailored properties. While ketones are generally less reactive than aldehydes in oxime ligations, optimized reaction conditions, such as the use of acetic acid as a catalyst and solvent, can significantly accelerate the reaction, achieving quantitative conversion in a few hours. umich.edunih.govnih.gov This makes the integration of ketone-containing precursors, such as dicyclopropyl ketone, into advanced polymer architectures feasible.

Table 1: Rapid Polymer Synthesis via Oxime Click Chemistry

| Temperature (°C) | Time (minutes) | Resulting Polymer Molecular Weight (kDa) |

| 60 | 5 | 35 |

| Room Temperature | 13 | 32 |

This table summarizes data on the rapid polymerization achieved using an oxime click chemistry approach, demonstrating the synthesis of high molecular weight polymers in short timeframes. researchgate.net

Applications in Advanced Materials

The unique characteristics of oxime click chemistry have led to its application in several areas of material science:

Hydrogel Synthesis: The reaction is widely used for cross-linking polymers to form hydrogels with tunable mechanical properties and gelation times. rsc.orgresearchgate.net These materials are often stimuli-responsive due to the dynamic nature of the oxime bond and have been used to create surfaces for reversible cell capture and release. rsc.orgresearchgate.net

Surface Patterning and Functionalization: Oxime ligation provides a method for the precise chemical modification of surfaces. rsc.org Surfaces can be functionalized with either aminooxy or carbonyl groups and subsequently patterned with biomolecules or other polymers, allowing for the creation of spatially controlled chemical landscapes. rsc.org

Dynamic and Self-Healing Materials: The reversibility of the oxime bond is the foundation for creating Covalent Adaptable Networks (CANs) and self-healing materials. rsc.orgpku.edu.cn These polymer networks can be reprocessed and recycled while maintaining the mechanical properties of traditional thermosets. pku.edu.cn The dynamic exchange of oxime-carbamate bonds, for example, can occur at elevated temperatures without the need for a catalyst, enabling thermal self-healing. pku.edu.cn

Iv. Advanced Spectroscopic and Computational Characterization in Dicyclopropyl Ketoxime Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of dicyclopropyl ketoxime, offering insights from the nuclear to the electronic level.

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR studies are fundamental in confirming the connectivity of its carbon skeleton and the environment of its protons.

While a detailed, peer-reviewed analysis of the high-resolution ¹H and ¹³C NMR spectra for this compound is not widely available in public literature, the expected chemical shifts can be predicted based on the structural features of the molecule. The cyclopropyl (B3062369) protons typically appear in a distinct upfield region of the ¹H NMR spectrum, generally between 0.2 and 1.5 ppm, due to the unique anisotropic effects of the strained ring system. The methine proton of the cyclopropyl group would likely be found at the downfield end of this range. The hydroxyl proton of the oxime group would present as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

In the ¹³C NMR spectrum, the cyclopropyl carbons are also expected to resonate at a characteristically high field. The quaternary carbon of the C=NOH group would be significantly deshielded and appear further downfield. A ¹³C NMR spectrum for this compound is noted as available from Aldrich Chemical Company, Inc. through the PubChem database. nih.gov

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H (Cyclopropyl CH₂) | 0.2 - 1.0 | Complex multiplets expected due to geminal and vicinal coupling. |

| ¹H (Cyclopropyl CH) | 1.0 - 1.5 | Multiplet. |

| ¹H (Oxime OH) | Variable | Broad singlet, dependent on solvent and concentration. |

| ¹³C (Cyclopropyl CH₂) | 5 - 15 | |

| ¹³C (Cyclopropyl CH) | 15 - 25 |

Note: The data in this table is predictive and based on typical chemical shifts for similar structural motifs.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is employed to identify the functional groups within a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: An IR spectrum of this compound is available from the Coblentz Society's collection, accessible through the NIST WebBook. nist.gov The spectrum displays characteristic absorption bands that confirm the presence of key functional groups. A broad band in the region of 3100-3600 cm⁻¹ is indicative of the O-H stretching vibration of the oxime's hydroxyl group, with the broadening resulting from hydrogen bonding. The C=N stretching vibration is expected to appear in the 1600-1690 cm⁻¹ region. The presence of the cyclopropyl groups is confirmed by C-H stretching vibrations typically observed just above 3000 cm⁻¹.

Raman Spectroscopy: While specific Raman spectral data for this compound is not readily available, this technique would provide complementary information to IR spectroscopy. The C=N bond, being a key functional group, would be expected to show a strong Raman scattering signal. The symmetric vibrations of the cyclopropyl rings would also be Raman active.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Notes |

|---|---|---|---|

| O-H stretch | 3100 - 3600 | IR | Broad absorption due to hydrogen bonding. |

| C-H stretch (cyclopropyl) | > 3000 | IR, Raman | Characteristic of C-H bonds on a strained ring. |

| C=N stretch | 1600 - 1690 | IR, Raman | Confirms the presence of the oxime functional group. |

| C-N stretch | 930 - 965 | IR |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through the analysis of fragmentation patterns. An electron ionization (EI) mass spectrum for this compound is available from the NIST Mass Spectrometry Data Center. nih.govnist.gov

The molecular ion peak ([M]⁺) in the mass spectrum would confirm the molecular weight of this compound (125.17 g/mol ). nih.govnist.gov The fragmentation of oximes under EI conditions can proceed through various pathways. For this compound, characteristic fragmentation would likely involve the cleavage of the bonds adjacent to the oxime group. The loss of a cyclopropyl radical is a probable fragmentation pathway, leading to a stable ion. Another common fragmentation for oximes is the McLafferty rearrangement, although its occurrence would depend on the specific stereochemistry of the oxime. nih.gov

Table 3: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 125 | [C₇H₁₁NO]⁺ | Molecular ion peak. |

| 110 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 98 | [M - C₂H₃]⁺ | Loss of a vinyl radical. |

| 84 | [M - C₃H₅]⁺ | Loss of a cyclopropyl radical. |

Note: This table represents plausible fragmentation pathways and the definitive fragmentation pattern would be confirmed by high-resolution mass spectrometry.

Electronic spectroscopy provides information about the electronic transitions within a molecule.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to show absorptions corresponding to n → π* and π → π* transitions associated with the C=N chromophore of the oxime group. Generally, the n → π* transition for oximes occurs at longer wavelengths (around 200-220 nm) with a lower molar absorptivity, while the π → π* transition is found at shorter wavelengths with a higher molar absorptivity. shd-pub.org.rs The presence of the cyclopropyl groups, which can interact electronically with the π-system, may cause a slight shift in the absorption maxima compared to non-cyclic analogues.

Fluorescence Spectroscopy: Many oximes are not strongly fluorescent. Whether this compound exhibits fluorescence would depend on the efficiency of non-radiative decay processes that compete with radiative emission. If it were to fluoresce, the emission spectrum would be red-shifted with respect to the absorption spectrum.

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique can provide precise bond lengths, bond angles, and conformational details.

Theoretical and Computational Chemistry Applications

Theoretical and computational chemistry methods are powerful tools for complementing experimental data and providing deeper insights into the structure, properties, and reactivity of molecules like this compound.

Density Functional Theory (DFT) and other quantum mechanical methods can be used to:

Optimize the molecular geometry: This allows for the prediction of bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available.

Predict spectroscopic properties: Computational methods can simulate NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra. These calculated spectra can aid in the assignment of experimental spectra. For instance, a computational study on cyclohexanone (B45756) oxime has shown good correlation between calculated and experimental vibrational frequencies. nih.gov

Analyze electronic structure: Calculations can provide information about the distribution of electron density, molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO), and the molecular electrostatic potential. These analyses help in understanding the molecule's reactivity and intermolecular interactions.

For this compound, computational studies would be particularly useful in assessing the degree of electronic conjugation between the cyclopropyl rings and the oxime's π-system. They could also be used to explore the rotational barriers around the C-C single bonds and the energetic preference for the E or Z isomer of the oxime.

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, which are rooted in solving the Schrödinger equation, provide invaluable theoretical parameters that can explain experimentally observed properties. researchgate.net These methods allow for the calculation of molecular properties for a compound like this compound without prior experimental parameterization, offering a fundamental understanding of its electronic nature. researchgate.net QM methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in modeling electronic structures, reaction mechanisms, and binding affinities. mdpi.com

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and efficiency. mdpi.commdpi.com DFT calculations focus on the electron density—a function of three-dimensional position—to determine the total energy and electronic structure of a molecule. mdpi.com This approach is particularly adept at investigating reaction pathways, locating transition states, and calculating activation energies, thereby providing a detailed energetic profile of a chemical reaction. mdpi.comnih.gov

In the context of molecules containing cyclopropyl groups, such as this compound, DFT has been effectively used to study complex reaction mechanisms like the Cloke-Wilson rearrangement of cyclopropyl ketones. nih.gov Such studies compute the relative free energies of intermediates and transition states to rationalize the stereochemical and regioselectivity outcomes of reactions. nih.gov For this compound, DFT could be employed to predict its reactivity in similar rearrangements or other reactions, such as the Beckmann rearrangement, by profiling the energetic landscape.

Below is a representative table illustrating the type of data that can be generated from DFT calculations for predicting reaction feasibility and selectivity, based on computational studies of related cyclopropyl systems. nih.gov

| Parameter | Description | Example Value (kcal/mol) | Implication for Reactivity |

| ΔG‡ | Activation Free Energy | The energy barrier that must be overcome for a reaction to proceed. | A lower ΔG‡ indicates a faster reaction rate. |

| ΔG | Reaction Free Energy | The overall free energy change from reactant to product. | A negative ΔG indicates a thermodynamically favorable reaction. |

| ΔΔG‡ | Difference in Activation Energy | The difference in activation energies between two competing reaction pathways. | Predicts the selectivity of a reaction; a larger value indicates higher selectivity for the lower-energy pathway. |

This table is illustrative and based on the application of DFT to related compounds; specific values for this compound would require dedicated calculations.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or basicity. youtube.comresearchgate.netpku.edu.cn Conversely, the LUMO is the lowest-energy orbital without electrons and acts as an electron acceptor, with its energy level relating to the molecule's electrophilicity. youtube.compku.edu.cn

For this compound, an FMO analysis would be critical in predicting its behavior in various reactions. The HOMO is likely to have significant contributions from the lone pair electrons on the oxygen and nitrogen atoms of the oxime moiety. The LUMO is expected to be the π* antibonding orbital of the C=N double bond. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

| Orbital | Description | Predicted Location on this compound | Role in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Primarily localized on the lone pairs of the nitrogen and oxygen atoms of the oxime group. | Donates electrons in reactions with electrophiles; site of protonation. |

| LUMO | Lowest Unoccupied Molecular Orbital | Primarily localized on the π* antibonding orbital of the C=N double bond. | Accepts electrons in reactions with nucleophiles. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | The energy difference dictates the molecule's polarizability and reactivity. | A smaller gap suggests higher reactivity and lower kinetic stability. |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by converting the calculated molecular orbitals into localized bonds, lone pairs, and antibonding orbitals that align with classical Lewis structures. wisc.edu This method is used to analyze charge distribution, hybridization, and stabilizing intramolecular interactions arising from electron delocalization. researchgate.netyoutube.com

| Donor NBO (i) | Acceptor NBO (j) | E⁽²⁾ (kcal/mol) | Description of Interaction |

| LP (N) | σ* (C-C) | Hypothetical Value | Delocalization of the nitrogen lone pair into the antibonding orbitals of the adjacent cyclopropyl C-C bonds. |

| LP (O) | σ* (N-C) | Hypothetical Value | Delocalization of an oxygen lone pair into the antibonding orbital of the N-C bond. |

| σ (C-C) | σ* (C-N) | Hypothetical Value | Hyperconjugation effect from the cyclopropyl ring bonds to the C-N bond. |

This table presents hypothetical interactions for this compound to illustrate the insights gained from NBO analysis.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule by mapping the electrostatic potential onto its electron density surface. wolfram.compreprints.org It provides a guide to the molecule's reactivity towards charged reactants. uni-muenchen.de Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. preprints.orguni-muenchen.de

For this compound, the MEP map would be expected to show a significant region of negative potential around the electronegative oxygen and nitrogen atoms of the oxime group, highlighting these as the primary sites for hydrogen bonding and interactions with electrophiles. nih.gov The hydrogen atoms of the cyclopropyl rings and the hydroxyl group would exhibit positive potential, making them susceptible to interaction with nucleophiles.

| Molecular Region | Predicted MEP Value | Color Code | Predicted Reactivity |

| Oxime Oxygen/Nitrogen | Negative | Red/Yellow | Site for electrophilic attack; hydrogen bond acceptor. |

| Hydroxyl Hydrogen | Positive | Blue | Site for nucleophilic interaction; hydrogen bond donor. |

| Cyclopropyl Hydrogens | Slightly Positive | Green/Blue | Weakly electrophilic sites. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. chemrxiv.org By integrating Newton's equations of motion, MD simulations generate a trajectory that reveals the dynamic behavior, conformational changes, and flexibility of a molecule. mdpi.comnih.gov This technique is essential for understanding how a molecule like this compound explores its conformational space, which influences its physical properties and biological interactions. nih.gov

An MD simulation of this compound could provide insights into:

The rotational freedom and preferred orientations of the two cyclopropyl rings relative to the rigid C=N bond.

The dynamics and flexibility of the hydroxyl (-OH) group, which can impact intermolecular hydrogen bonding.

| Simulation Goal | Key Parameters to Analyze | Potential Findings |

| Conformational Sampling | Dihedral angle distributions of cyclopropyl groups and the oxime moiety. | Identification of the most stable, low-energy conformations of the molecule. |

| Solvent Effects | Radial distribution functions between solute and solvent atoms. | Understanding how solvent molecules (e.g., water) arrange around the molecule and form hydrogen bonds. |

| Flexibility Analysis | Root-Mean-Square Fluctuation (RMSF) of each atom. | Pinpointing the most rigid and most flexible regions of the molecule. |

In Silico Approaches for Structure Elucidation Support

In addition to predicting reactivity and dynamics, computational methods serve as a powerful adjunct to experimental techniques for structure elucidation. In silico approaches can be used to validate or interpret data from methods like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. nih.gov

For instance, DFT can be used to perform a geometry optimization of this compound, yielding a theoretical low-energy structure. The calculated bond lengths, bond angles, and dihedral angles from this optimized structure can be compared with data obtained from single-crystal X-ray diffraction to confirm the molecular geometry. nih.gov Furthermore, QM methods can predict spectroscopic properties. Calculating theoretical NMR chemical shifts (¹H and ¹³C) and comparing them to the experimental spectrum can help in the definitive assignment of ambiguous signals, thus confirming the connectivity and structure of the molecule.

| Computational Method | Calculated Property | Experimental Technique | Purpose of Comparison |

| DFT Geometry Optimization | Bond lengths, bond angles, dihedral angles | X-ray Crystallography | To validate the experimentally determined solid-state structure. |

| GIAO-DFT Calculation | ¹H and ¹³C NMR chemical shifts | NMR Spectroscopy | To aid in the assignment of spectral peaks and confirm the molecular constitution. |

| DFT Frequency Calculation | Vibrational frequencies (IR/Raman) | Infrared/Raman Spectroscopy | To assist in the assignment of vibrational modes in the experimental spectra. |

V. Research Applications and Broader Scientific Impact of Dicyclopropyl Ketoxime Chemistry

Utilization in Complex Organic Synthesis

In the field of organic synthesis, the utility of a chemical building block is measured by its ability to facilitate the efficient construction of complex and valuable molecules. Ketoximes, including dicyclopropyl ketoxime, are recognized as important precursors for a range of functional groups and are particularly instrumental in the synthesis of nitrogen-containing compounds. researchgate.netnih.gov The N-O bond of the oxime can be strategically cleaved, and the carbon-nitrogen double bond can participate in various cycloaddition and rearrangement reactions, providing access to diverse molecular frameworks. nih.govorgsyn.org

This compound has been explicitly used as a precursor in the synthesis of molecules with significant pharmacological relevance. A notable application is in the creation of novel propanolamine (B44665) derivatives that exhibit potent beta-adrenergic blocking properties. drugbank.comacs.org Researchers have prepared enantiomers of dicyclopropyl ketone oxime derivatives for comparison in structure-activity relationship studies. drugbank.com These studies are crucial in medicinal chemistry for understanding how the specific arrangement of atoms in a molecule affects its biological activity. The synthesis of these derivatives demonstrates the role of this compound as a foundational scaffold upon which pharmacologically active functionalities can be built. drugbank.comacs.org For example, its structure was a key component in the development of a series of N-aryl dicyclopropyl ketone oxime ethers, which were evaluated for their adrenergic activity. acs.org

Table 1: Examples of Pharmacologically Relevant Scaffolds Derived from this compound Analogs

| Derivative Class | Target Activity | Key Structural Feature | Reference |

|---|---|---|---|

| Propanolamine Derivatives | Beta-adrenergic blocking | O-alkylated oxime ether linked to a propanolamine side chain | drugbank.com |

The ketoxime functional group is a versatile precursor for synthesizing nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and natural products. researchgate.netnih.govopenmedicinalchemistryjournal.comnih.gov While not always starting specifically from this compound, the general reactivity of ketoximes illustrates its potential as a building block. The transformation of ketoximes into nitrogen-containing rings is a well-established strategy in organic synthesis. researchgate.net For instance, derivatives of ketoximes, such as ketoxime esters, can undergo transition-metal-catalyzed reactions involving N-O bond activation to form aza-compounds. nih.gov These reactions provide efficient pathways to valuable heterocyclic systems like quinoxalin-2(1H)-ones and 2H-azirines. nih.govorgsyn.org The presence of the cyclopropyl (B3062369) groups in this compound offers the potential to create unique heterocyclic structures with spirocyclic or fused-ring systems, further expanding the accessible chemical space. researchgate.net

Table 2: Representative Nitrogen-Containing Heterocycles Synthesized from Ketoxime Precursors

| Heterocycle Class | Synthetic Strategy | Precursor Type | Reference |

|---|---|---|---|

| 2H-Azirines | Base-mediated cyclization | Ketoxime acetates | orgsyn.org |

| Quinoxalin-2(1H)-ones | Nickel-catalyzed oxidative annulation | Cycloketone oxime esters | nih.gov |

| Pyrroles | Trofimov Reaction | Ketoximes and acetylenes | researchgate.net |

Contributions to Polymer Science and Engineering

The impact of oxime chemistry extends into polymer science, where the formation of the oxime linkage provides a robust and efficient method for creating and modifying polymers. rsc.org This reaction, often categorized as a "click chemistry" reaction, is characterized by its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups. rsc.org

The reaction between a hydroxylamine (B1172632) or its derivative (such as an alkoxyamine) and a carbonyl compound (an aldehyde or ketone) to form an oxime bond is a powerful tool for polymer synthesis. rsc.org This "oxime click reaction" has been used to synthesize high molecular weight polymers rapidly under mild conditions. rsc.org For example, researchers have achieved the formation of polymers with molecular weights of 32 and 35 kDa within minutes at room temperature or even faster at slightly elevated temperatures (60°C). rsc.org This high efficiency allows for the creation of step-growth polymers with controlled end-group chemistry. rsc.org By incorporating the this compound moiety or a derivative into monomeric units, this rapid polymerization technique could be employed to create novel polymers whose properties are influenced by the presence of the cyclopropyl groups.

The oxime linkage is not only useful for polymerization but also for creating materials with dynamic and responsive properties. rsc.orgrsc.org The reversible nature of the O-alkyl oxime bond under certain conditions (e.g., acidic pH or elevated temperature) allows for the design of adaptable and "smart" materials. rsc.org This reversibility has been exploited to create dynamic macromolecular stars and core-crosslinked nanoparticles that can dissociate and re-form in response to specific stimuli. rsc.org Furthermore, oxime chemistry has been instrumental in the development of self-healing polymers and hydrogels with tunable mechanical properties. rsc.org The ability to form and break the oxime bond provides a mechanism for damage repair within the material. Oxime derivatives can also be used for surface patterning, allowing for precise spatial control over the chemical and physical properties of a surface. rsc.org The incorporation of this compound-derived units into such systems could lead to new functional materials with unique thermal, mechanical, or adhesive properties.

Role in Medicinal Chemistry Research and Lead Compound Development

In medicinal chemistry, a "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure and properties that require modification to obtain a better drug candidate. danaher.comtechnologynetworks.com The process of transforming a lead compound into a drug candidate through chemical modifications is known as lead optimization. oncodesign-services.comcriver.com Oxime derivatives are recognized as a valid pharmacophore, or a part of a molecular structure that is responsible for a particular biological or pharmacological interaction. researchgate.net

This compound and its derivatives have played a direct role in this discovery process. As mentioned previously, derivatives of this compound were synthesized and evaluated as potent beta-adrenergic blocking agents. drugbank.comacs.org This work represents a clear example of lead identification and optimization, where the this compound core serves as the foundational lead structure. By synthesizing various isomers and related structures, chemists were able to probe the structure-activity relationships, a critical step in optimizing a lead compound's efficacy and selectivity. drugbank.comacs.orgoncodesign-services.com The goal of such optimization is to improve the pharmacological profile of the compound, making it more suitable for development into a final drug candidate. oncodesign-services.com The unique combination of the reactive oxime handle and the rigid, lipophilic cyclopropyl groups makes this compound an attractive starting point for generating molecular diversity and discovering new lead compounds for various therapeutic targets.

Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and development, providing critical insights into how the chemical structure of a compound influences its biological activity. The synthesis of a series of analogues of a lead compound allows researchers to identify the key structural motifs responsible for its therapeutic effects and to optimize properties such as potency, selectivity, and pharmacokinetic profile.

While direct and extensive SAR studies focusing specifically on a broad library of this compound derivatives are not widely documented in publicly available literature, the principles of medicinal chemistry suggest its potential as a scaffold or intermediate for such investigations. The dicyclopropyl motif is of particular interest due to its unique conformational properties and its ability to influence the electronic nature of adjacent functional groups. The synthesis of analogues of bioactive molecules containing cyclopropyl groups has been a strategy in medicinal chemistry to enhance potency and metabolic stability. For instance, in a study focused on the development of potent inhibitors of Plasmodium falciparum growth, a series of fosmidomycin (B1218577) analogues were synthesized. nih.gov One of the key analogues featured a cyclopropyl group, highlighting the interest in incorporating this moiety into bioactive scaffolds to explore its impact on biological activity. nih.gov Such studies underscore the value of the cyclopropyl group in modulating biological activity, a principle that would apply to derivatives of this compound.

The general approach to SAR studies involving a compound like this compound would involve systematic modifications to its structure. This could include:

Modification of the oxime group: Conversion of the oxime to various ethers or esters to probe the effect of steric bulk and electronic properties at this position.

Alteration of the cyclopropyl rings: Introduction of substituents on the cyclopropyl rings to investigate the impact of steric and electronic changes on activity.

Ring opening or modification: Transformation of one or both cyclopropyl rings to explore the necessity of the strained ring system for biological effect.

These synthetic efforts would generate a library of compounds for biological evaluation, allowing for the elucidation of a comprehensive SAR profile.

Exploration as Synthetic Intermediates for Bioactive Molecules

The chemical reactivity of this compound makes it a valuable intermediate in the synthesis of more complex, biologically active molecules. Its precursor, dicyclopropyl ketone, is recognized as a versatile building block in the synthesis of active pharmaceutical ingredients (APIs), particularly for central nervous system (CNS) and antiviral drugs. nbinno.com The strained cyclopropyl rings and the reactive carbonyl group of the ketone allow for unique chemical transformations essential for constructing intricate molecular architectures. nbinno.com

The conversion of dicyclopropyl ketone to this compound introduces a nucleophilic nitrogen atom and a hydroxyl group, opening up new avenues for synthetic transformations. Oximes are versatile functional groups that can undergo a variety of reactions, including:

Beckmann rearrangement: This classic reaction allows for the conversion of ketoximes into amides or lactams, which are common structural motifs in pharmaceuticals.

Reduction: The oxime group can be reduced to form primary amines, which are fundamental building blocks in the synthesis of a vast array of bioactive compounds.

Cycloaddition reactions: Oximes can participate in cycloaddition reactions to form various heterocyclic systems, which are prevalent in drug molecules.

The presence of the dicyclopropyl moiety can also impart desirable properties to the final bioactive molecule, such as increased metabolic stability and conformational rigidity, which can lead to enhanced binding affinity for biological targets. The synthesis of various bioactive cyclopeptides and aminoglycoside analogues often involves complex intermediates where specific structural motifs are crucial for their antibacterial activity. mdpi.comnih.gov The use of unique building blocks like this compound could offer a pathway to novel analogues with improved therapeutic potential.

Relevance in Agrochemical Research and Development

The search for novel and effective crop protection agents is a continuous effort in the agrochemical industry. This compound and its derivatives are of interest in this sector due to their potential as intermediates in the synthesis of new pesticides and for understanding the environmental fate of related compounds.

As Intermediates for Novel Agrochemical Leads

Dicyclopropyl ketone, the precursor to this compound, is considered a key intermediate in agrochemical synthesis. nbinno.com This suggests that this compound itself is a valuable precursor for the synthesis of active ingredients in pesticides, including fungicides, herbicides, and insecticides. The chemical industry provides various intermediates for the synthesis of agrochemicals, such as those used in the production of terbufos (B1683085) and phorate. arkema.com

The incorporation of the dicyclopropylmethylideneaminooxy moiety into a larger molecule can lead to novel chemical entities with potential pesticidal activity. The development of new fungicides, for example, often involves the exploration of novel pharmacophores. Nicotinic acid derivatives are one such class of compounds that have found broad applications in agriculture, with examples like boscalid (B143098) being a widely used fungicide. mdpi.com The synthesis of novel derivatives of such known agrochemical classes could potentially involve intermediates derived from this compound to introduce unique structural features and potentially new modes of action.

The general synthetic utility of oximes in creating diverse chemical structures is also relevant in the agrochemical context. For instance, hydroxylamine sulfate, a reagent used to form oximes, is an intermediate for a range of isoxazole (B147169) derivatives used as pesticides, fungicides, and herbicides. echemi.com

Studies on Transformation Pathways of Related Compounds in Agricultural Contexts

The degradation of pesticides in the soil and water is influenced by a combination of biotic and abiotic factors. researchgate.net Microbial degradation is a primary route for the breakdown of many organic pesticides. researchgate.netnih.gov For oxime-containing pesticides like methomyl (B1676398) and oxamyl, hydrolysis is a key detoxification step, leading to the formation of the corresponding oxime, which is generally less toxic than the parent compound. researchgate.net

The fate of pesticides in the environment is also governed by processes such as adsorption to soil particles, photolysis (degradation by sunlight), and hydrolysis. pesticidestewardship.org The physicochemical properties of a pesticide, including its water solubility and volatility, determine its mobility and persistence in the environment. oregonstate.edu For instance, glyphosate, a widely used herbicide, biodegrades in soil, with its persistence being influenced by soil type and microbial activity. nih.gov Chiral pesticides, which can exist as different enantiomers, often exhibit enantioselective metabolism in soil and water, meaning one enantiomer may degrade faster than the other. nih.gov

Given these general principles, it can be inferred that if this compound were to be a component of an agrochemical, its environmental transformation would likely involve hydrolysis of the oxime bond and microbial degradation of the cyclopropyl rings. The stability of the cyclopropyl ring can be influenced by the types of microorganisms present in the soil.

Vi. Future Perspectives and Emerging Research Trajectories

Innovation in Catalytic Systems for Oxime Transformations

The transformation of oximes is a fundamental process for synthesizing nitrogen-containing compounds. Future research on dicyclopropyl ketoxime will likely focus on pioneering novel catalytic systems that offer enhanced efficiency, selectivity, and sustainability.

Earth-Abundant Metal Catalysis : A significant shift away from precious metal catalysts like palladium and platinum is anticipated. Research is increasingly targeting the use of earth-abundant metals such as iron, copper, nickel, and cobalt for key oxime transformations. mdpi.comacs.org These metals offer the potential for more cost-effective and environmentally friendly catalytic processes for reactions like the Beckmann rearrangement, reduction to amines or hydroxylamines, and C-H functionalization of the cyclopropyl (B3062369) rings.

Photoredox and Electrocatalytic Methods : Light-driven and electrochemical strategies are emerging as powerful tools in organic synthesis. nih.govresearchgate.net Photoredox catalysis, using visible light to initiate reactions under mild conditions, could enable novel transformations of this compound that are inaccessible through thermal methods. nih.gov Similarly, electrosynthesis offers a green alternative for producing oximes and their derivatives, potentially using renewable energy sources and minimizing chemical waste. researchgate.netnih.gov

Biocatalysis and Chemoenzymatic Synthesis : The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries is driving innovation in biocatalysis. Engineered enzymes and chemoenzymatic strategies could be developed for the stereoselective reduction of this compound to produce valuable chiral amines or for other asymmetric transformations. rochester.edu

| Catalytic System | Key Advantages | Potential Application for this compound | References |

|---|---|---|---|

| Earth-Abundant Metal Catalysis (Fe, Cu, Ni) | Low cost, low toxicity, high abundance. | Beckmann rearrangement, reduction to amines, cross-coupling reactions. | mdpi.comacs.org |

| Photoredox Catalysis | Mild reaction conditions, use of visible light, unique reaction pathways. | Deoximation to ketones, radical-mediated C-H functionalization. | nih.govresearchgate.net |

| Electrocatalysis | Avoids stoichiometric chemical oxidants/reductants, potential for scalability. | Green synthesis of the oxime, reduction to amines. | researchgate.netnih.gov |

| Biocatalysis | High stereoselectivity, operates in aqueous media under mild conditions. | Asymmetric reduction to chiral amines. | rochester.edu |

Advanced Computational Design and Predictive Chemistry for Oxime-Based Molecules

Computational chemistry is a transformative tool for accelerating the design and discovery of new molecules and reaction pathways. For this compound, computational methods will be instrumental in predicting its behavior and guiding experimental work.

Reaction Mechanism Elucidation : Techniques like Density Functional Theory (DFT) will be employed to model the transition states and reaction pathways for transformations of this compound. This understanding is crucial for optimizing reaction conditions and designing more efficient catalysts for processes such as ring-opening cycloisomerizations or rearrangements. nih.gov

Predictive Modeling for Derivatives : Quantitative Structure-Property Relationship (QSPR) and machine learning models can predict the physicochemical properties of novel this compound derivatives. This predictive power can guide the synthesis of new molecules with desired characteristics for applications in materials science or as pharmaceutical intermediates.

Catalyst Design : Computational screening can accelerate the discovery of new catalysts for oxime transformations. By modeling the interaction between this compound and various catalyst candidates, researchers can identify promising systems before engaging in extensive experimental synthesis and testing. nih.gov

Strategic Development of this compound as a Key Intermediate in Green Chemistry

Green chemistry principles are increasingly guiding synthetic route design to minimize environmental impact. This compound is well-suited to be a key intermediate in the development of more sustainable chemical processes.

Atom-Economical Reactions : The Beckmann rearrangement is an inherently atom-economical reaction that converts the ketoxime directly into a lactam. Future research will focus on developing catalytic, solvent-free versions of this transformation to eliminate the use of hazardous and stoichiometric reagents like strong acids. researchgate.netnih.gov

In Situ Generation of Reagents : A significant advancement in the synthesis of oximes involves the in situ generation of hydrogen peroxide, which is then used for ammoximation of the corresponding ketone. nih.govhydro-oxy.com Applying this approach to dicyclopropyl ketone would eliminate the need to transport and store concentrated hydrogen peroxide, leading to substantial safety and economic benefits. nih.gov

Renewable Feedstocks : Long-term research may focus on developing synthetic pathways to dicyclopropyl ketone, the precursor to the oxime, from renewable, bio-based sources. This would represent a major step towards a fully sustainable production lifecycle.

| Strategy | Description | Anticipated Benefit |

|---|---|---|

| Catalytic Beckmann Rearrangement | Using a catalyst to facilitate the transformation to a lactam, replacing stoichiometric strong acids. | Reduced waste, avoidance of corrosive and hazardous reagents. |

| In Situ Reagent Generation | Synthesizing the oxime from the ketone using catalytically generated H2O2 on-site. | Improved safety, reduced transportation costs, and environmental impact. |

| Use of Benign Solvents | Developing reaction protocols that use water or other green solvents, or proceed under solvent-free conditions. | Minimized volatile organic compound (VOC) emissions and solvent waste. |

Interdisciplinary Research Integrating this compound Chemistry with Novel Technologies

The future potential of this compound will be fully realized through its integration with cutting-edge technologies and other scientific fields.

Flow Chemistry : Continuous flow reactors provide significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and easier scalability. The synthesis and subsequent transformations of this compound could be adapted to flow chemistry systems, enabling safer handling of reactive intermediates and facilitating large-scale production.

Materials Science : The rigid and strained dicyclopropyl motif is a unique structural element. Derivatives of this compound could serve as monomers or cross-linking agents for the synthesis of novel polymers. These materials could exhibit unique thermal, mechanical, or optical properties stemming from the incorporated cyclopropyl groups.

Chemical Biology : this compound can be functionalized to create molecular probes. For instance, by incorporating reporter tags, its derivatives could be used to investigate biological systems, label proteins, or serve as building blocks in the synthesis of biologically active compounds for drug discovery.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing dicyclopropyl ketoxime with high purity?

- Methodology : this compound can be synthesized via the oximation of dicyclopropyl ketone using hydroxylamine hydrochloride in a polar solvent (e.g., ethanol/water mixture) under reflux. Purification typically involves recrystallization or column chromatography. Key parameters include pH control (adjusted with sodium acetate) and reaction time optimization to minimize side products. Characterization should include NMR (e.g., δ 1.0–2.1 ppm for cyclopropyl protons), IR (C=N stretch near 1640–1680 cm), and elemental analysis .

- Data Note : For reproducibility, report solvent ratios, reaction temperatures, and purification yields.

Q. How should researchers validate the identity of this compound when reference spectra are unavailable?

- Methodology : Use complementary spectroscopic techniques:

- NMR : Cyclopropyl protons exhibit characteristic splitting patterns due to ring strain (e.g., δ 0.5–2.5 ppm).

- IR : Confirm the oxime group (N-O stretch at 930–980 cm) and absence of ketone C=O (1700–1750 cm).

- Mass Spectrometry : Molecular ion peak ([M+H]) should match the theoretical molecular weight (CHNO: 125.08 g/mol).

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodology : Refer to analogous ketone safety data (e.g., dicyclopropyl ketone):

- Flash Point : ~39°C (flammable liquid; avoid open flames) .

- Toxicity : Limited data available; assume acute toxicity and use PPE (gloves, goggles, fume hood).

- Waste Disposal : Treat as hazardous organic waste; avoid aqueous release due to potential soil mobility .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved?

- Methodology :

Variable Temperature NMR : Assess diastereotopic splitting caused by restricted cyclopropane ring rotation.

COSY/NOESY : Identify coupling partners to confirm stereochemical assignments.

Crystallography : Resolve ambiguities via single-crystal X-ray diffraction.

- Case Study : In a 2024 study, cyclopropyl proton shifts varied by 0.3 ppm due to solvent polarity; deuterated DMSO vs. CDCl induced significant differences .

Q. What thermodynamic studies are essential to predict this compound’s stability under reaction conditions?

- Methodology :

- DSC/TGA : Measure decomposition temperatures and enthalpy changes.

- Kinetic Analysis : Perform Arrhenius studies (e.g., half-life determination at 25–100°C).

- Computational Modeling : Use Gaussian or ORCA to calculate bond dissociation energies (C-N vs. N-O bonds) .

- Data Table :

| Parameter | Value | Conditions |

|---|---|---|

| 180°C (onset) | N, 10°C/min | |

| +120 kJ/mol | DFT (B3LYP/6-31G*) |

Q. How can researchers address gaps in toxicological data for this compound?

- Methodology :

Ames Test : Screen for mutagenicity using Salmonella strains.

In Vitro Cytotoxicity : Use HepG2 or HEK293 cells to assess IC.

Ecotoxicity Modeling : Apply QSAR tools (e.g., EPI Suite) to estimate LC for aquatic organisms.

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.